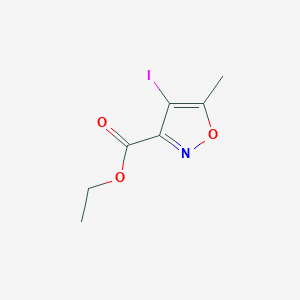

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

説明

BenchChem offers high-quality Ethyl 4-iodo-5-methylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-iodo-5-methylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAFQPZJFZGWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194949 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356600-24-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356600-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse, non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the putative mechanisms of action for isoxazole-based compounds, moving beyond a mere cataloging of biological activities to a deeper analysis of their interactions with key cellular targets and signaling pathways. We will delve into the causality behind experimental designs used to uncover these mechanisms, present detailed protocols for key assays, and offer a consolidated view of the structure-activity relationships that govern the potency and selectivity of this versatile chemical class.

The Chemical Versatility of the Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole moiety's utility in drug design stems from its unique physicochemical characteristics. The arrangement of the nitrogen and oxygen atoms creates a dipole moment and the potential for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][2] These properties allow for the facile synthesis of a vast array of derivatives with tailored pharmacological activities, targeting a wide spectrum of diseases from inflammatory conditions and cancer to infectious and neurological disorders.[3]

Key Putative Mechanisms of Action of Isoxazole-Based Compounds

The biological effects of isoxazole derivatives are diverse, a testament to their ability to interact with a multitude of biological targets. This section will explore some of the most well-characterized mechanisms of action, supported by experimental evidence and quantitative data.

Enzyme Inhibition: A Dominant Mechanism

A primary mode of action for many clinically and pre-clinically evaluated isoxazole compounds is the inhibition of key enzymes involved in disease pathogenesis.

The selective inhibition of COX-2 is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes the isoxazole-containing drug, Valdecoxib.[4] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4] The selectivity of Valdecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the phenylsulfonamide moiety of the drug.[4] This minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Table 1: Quantitative Data for Isoxazole-Based Enzyme Inhibitors

| Compound/Drug | Target Enzyme | IC50/Ki | Cell Line/Assay Conditions | Reference(s) |

| Valdecoxib | Human COX-2 | 0.075 µM (IC50) | In vitro fluorometric assay | [5] |

| Valdecoxib | Human COX-1 | 15.8 µM (IC50) | In vitro fluorometric assay | [5] |

| Leflunomide (active metabolite A77 1726) | Human Dihydroorotate Dehydrogenase (DHODH) | ~600 nM (inhibition constant) | Treatment of Rheumatoid Arthritis | [6] |

| Compound 5j (isoxazole-naphthalene derivative) | Tubulin Polymerization | 3.4 µM (IC50) | In vitro tubulin polymerization assay | [7] |

| Nocodazole (positive control) | Tubulin Polymerization | 2.64 µM (IC50) | In vitro tubulin polymerization assay | [8] |

| VER-50589 (isoxazole amide analogue) | Heat Shock Protein 90 (HSP90) | - | - | [9] |

| Compound 6c (phenylisoxazole carbohydrazide) | Monoamine Oxidase B (MAO-B) | - | Reversible and competitive inhibition | [10] |

| Compound 7d (isoxazolidinyl polycyclic aromatic hydrocarbon) | DNA Intercalation (calf thymus DNA) | 1.7 x 10^5 M-1 (binding constant) | In vitro | [11] |

| ISX-11 (fluorophenyl-isoxazole-carboxamide) | GluA2-containing AMPA receptors | 4.4 µM (IC50) | Electrophysiology in HEK293T cells | [12][13] |

| ISX-8 (fluorophenyl-isoxazole-carboxamide) | GluA2-containing AMPA receptors | 4.6 µM (IC50) | Electrophysiology in HEK293T cells | [12][13] |

Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a pro-drug that is rapidly converted to its active metabolite, A77 1726, which contains a cleaved isoxazole ring.[14] This active metabolite is a potent inhibitor of the mitochondrial enzyme DHODH, a key enzyme in the de novo synthesis of pyrimidines.[2][6] By inhibiting DHODH, A77 1726 depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in the pathophysiology of rheumatoid arthritis.[14]

Disruption of Cytoskeletal Dynamics: Targeting Tubulin Polymerization

The mitotic spindle, composed of microtubules, is a critical component of cell division, making it an attractive target for anticancer drug development. Several isoxazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7] For instance, a novel series of isoxazole-naphthalene derivatives has demonstrated potent inhibition of tubulin polymerization, with some compounds showing greater activity than the well-known inhibitor, colchicine.[7]

Modulation of Chaperone Proteins: HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[9] Isoxazole-containing compounds have been developed as potent HSP90 inhibitors.[15] These compounds bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[9][15]

Interference with Signaling Pathways: The NF-κB Connection

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[16] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer. Several isoxazole derivatives have been shown to exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB pathway.[17][18] The precise mechanism of inhibition can vary, but may involve the prevention of the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic gene expression.[17]

Caption: Putative inhibition of the NF-κB signaling pathway by isoxazole-based compounds.

Other Emerging Mechanisms

The versatility of the isoxazole scaffold has led to the discovery of compounds with other, more novel mechanisms of action:

-

DNA Intercalation: Certain isoxazole-polycyclic aromatic hydrocarbon hybrids have been shown to intercalate into the minor groove of DNA, exhibiting a preference for AT-rich regions.[11] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.[11]

-

AMPA Receptor Modulation: Isoxazole derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system.[12][13][19][20][21] This activity suggests their potential for the treatment of neurological and psychiatric disorders.[19]

-

Monoamine Oxidase (MAO) Inhibition: Some isoxazole derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[10] This makes them promising candidates for the development of new treatments for neurodegenerative diseases like Parkinson's disease.[10]

Experimental Protocols for Elucidating Mechanisms of Action

A robust and reliable set of experimental protocols is essential for the accurate characterization of the mechanism of action of any new chemical entity. This section provides detailed, step-by-step methodologies for key assays used in the study of isoxazole-based compounds.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is designed to quantify the inhibitory activity of a compound against the COX-2 enzyme.

Caption: Experimental workflow for an in vitro COX-2 inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, assay buffer, a fluorogenic substrate (e.g., Amplex Red), and the isoxazole test compound at various concentrations.

-

Enzyme and Compound Incubation: In a 96-well microplate, add the COX-2 enzyme and assay buffer to each well. Then, add the serially diluted isoxazole compound or a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader at regular intervals for a set duration.

-

Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[5]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Protocol:

-

Reagent Preparation: Prepare solutions of purified tubulin (e.g., from bovine brain), a polymerization buffer containing GTP, and the isoxazole test compound at various concentrations.

-

Reaction Setup: In a pre-chilled 96-well microplate on ice, add the tubulin solution and the test compound or vehicle control.

-

Initiation of Polymerization: Transfer the microplate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Determine the maximum rate of polymerization (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[7]

NF-κB Luciferase Reporter Assay

This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is recommended for normalization.[22][23]

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Treat the cells with various concentrations of the isoxazole compound for a short period before stimulating them with a known NF-κB activator (e.g., TNF-α or LPS).[23]

-

Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically 6-24 hours).[24]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activation for each compound concentration.[23]

Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Isoxazole Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. SAR studies for isoxazole derivatives have provided valuable insights for the rational design of more potent and selective agents.

-

For COX-2 Inhibitors: The presence of a sulfonamide or a similar acidic group on one of the aryl rings attached to the isoxazole core is crucial for selective binding to the COX-2 active site.[2]

-

For Tubulin Polymerization Inhibitors: The nature and position of substituents on the aryl rings attached to the isoxazole scaffold significantly influence activity. For example, in a series of isoxazole-naphthalene derivatives, a 4-ethoxy substitution on the phenyl ring resulted in the most potent compound.[7]

-

For Kinase Inhibitors: Modifications to the substituents on the isoxazole ring can dramatically affect potency and selectivity against different kinases. For instance, in a series of JNK inhibitors, the introduction of a pyrazole group at the 5-position of the isoxazole significantly improved selectivity over the p38 kinase.[14]

-

For Anticancer Agents: The overall lipophilicity and the presence of specific functional groups that can form hydrogen bonds or other interactions with the target protein are key determinants of anticancer activity.[5][25]

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of a wide range of biologically active compounds. The diverse mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, underscore the vast therapeutic potential of this chemical class. The continued exploration of the chemical space around the isoxazole core, guided by a deep understanding of structure-activity relationships and the application of robust experimental methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of human diseases. As our understanding of the molecular basis of disease deepens, the ability to fine-tune the properties of isoxazole derivatives will be instrumental in developing the next generation of targeted and personalized medicines.

References

-

Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27. [Link]

- Chavan, R. D., Desai, S. A., & D'souza, C. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(3), 569-586.

- Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.

- BenchChem. (2025). Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide. BenchChem.

- Iannelli, P., Beke, S., Gatto, B., Marabello, D., Messere, A., & Paoletti, S. (2012). Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents. European journal of medicinal chemistry, 51, 135-146.

- Synapse, P. (2024, July 17). What is the mechanism of Leflunomide?

- Monack, D. M., & Falkow, S. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments: JoVE, (155).

- Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Jaitak, V., & Singh, P. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 29(1), 133-162.

- Sharma, S., & Kumar, V. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 116235.

- Gerasimova, M. M., Gmiro, V. E., & Zobov, V. V. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6401.

- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.

- Abu-Izza, K., Al-Hiari, Y., & Al-Qirim, T. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, e202500392.

- Sharp, S. Y., Roe, S. M., Kazlauskas, E., Cikotien, I., Workman, P., & Prodromou, C. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Molecular cancer therapeutics, 6(4), 1198-1211.

- Petzer, J. P., & Petzer, A. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 128, 129293.

- Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Suresh, P. (2015). Synthesis of (Z)-(arylamino)-pyrazolyl/isoxazolyl-2-propenones as tubulin targeting anticancer agents and apoptotic inducers. Organic & biomolecular chemistry, 13(13), 3965-3980.

- Abu-Izza, K., Al-Qirim, T., & Al-Hiari, Y. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40.

- Abu-Izza, K., Al-Hiari, Y., & Al-Qirim, T. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem.

- Abu-Izza, K., Al-Qirim, T., & Al-Hiari, Y. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Journal of Xenobiotics, 15(2), 40.

- Abu-Izza, K., Al-Qirim, T., Shattat, G., & Al-Hiari, Y. (2023).

- Wang, L., Wang, D., Li, Y., & Wang, L. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(6), 5741-5751.

- Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Medicinal Chemistry Research, 28(9), 1488-1501.

- Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.

- Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.

- Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & biomolecular chemistry, 13(39), 10049-10065.

- ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization.

- Chavan, R. D., Desai, S. A., & D'souza, C. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(3), 569-586.

- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).

- Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Medicinal Chemistry Research, 28(9), 1488-1501.

- Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.

- Patel, T. P., & Patel, P. I. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library Der Pharmacia Lettre, 5(5), 138-143.

- BenchChem. (2025).

- ResearchGate. (n.d.). Tubulin polymerization inhibition chart of the tested compounds vs CA-4....

- Agrawal, N., & Mishra, P. (2019). Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. Medicinal Chemistry Research, 28(9), 1488-1501.

- Bio-protocol. (n.d.). NF-κB western blotting.

- ResearchGate. (n.d.). Binding mode of compound 4a with DNA topoisomerase enzyme of Escherichia coli.

- Petzer, J. P., & Petzer, A. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 17(3), 350.

- J. Med. Chem. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.

- Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.

- Iannelli, P., Beke, S., Gatto, B., Marabello, D., Messere, A., & Paoletti, S. (2011). Isoxazolidinyl polycyclic aromatic hydrocarbons as DNA-intercalating antitumor agents. European journal of medicinal chemistry, 46(4), 1340-1349.

- Wang, X., Hu, Q., Tang, H., & Xin, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.

- Abcam. (n.d.). Western blot protocol.

- MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- International Journal of Creative Research Thoughts. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. iris.unipa.it [iris.unipa.it]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of (Z)-(arylamino)-pyrazolyl/isoxazolyl-2-propenones as tubulin targeting anticancer agents and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. espublisher.com [espublisher.com]

Literature review of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

An In-depth Technical Guide to Ethyl 4-iodo-5-methylisoxazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a particularly valuable, functionalized isoxazole derivative: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate. The presence of an iodine atom at the 4-position renders this molecule an exceptionally useful building block for the synthesis of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The ester and methyl functionalities at the 3- and 5-positions, respectively, offer additional points for modification and influence the overall electronic and steric properties of the molecule. This guide will provide a comprehensive overview of the synthesis, chemical reactivity, and potential applications of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in the pursuit of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is not widely published, its properties can be inferred from closely related analogs.

| Property | Estimated Value/Information |

| Molecular Formula | C₇H₈INO₃ |

| Molecular Weight | 281.05 g/mol |

| Appearance | Likely a white to off-white solid or a pale yellow oil |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

| ¹H NMR | Expected chemical shifts (in CDCl₃, ppm): ~4.4 (q, 2H, OCH₂CH₃), ~2.6 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃). |

| ¹³C NMR | Expected chemical shifts (in CDCl₃, ppm): ~168 (C=O), ~160 (C3), ~158 (C5), ~62 (OCH₂), ~14 (OCH₂CH₃), ~12 (CH₃), with the C4 carbon bearing the iodine atom appearing at a characteristic upfield shift. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 281.96. |

Note: The spectroscopic data are estimations based on general principles and data from analogous compounds and should be confirmed by experimental analysis.

Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate: A Proposed Pathway

A robust synthetic route to Ethyl 4-iodo-5-methylisoxazole-3-carboxylate can be conceptualized in two primary stages: the formation of the ethyl 5-methylisoxazole-3-carboxylate precursor, followed by a regioselective iodination at the 4-position.

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The synthesis of the isoxazole core can be efficiently achieved through the condensation of a β-ketoester with hydroxylamine. A common and effective method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride.[2]

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) to the solution, followed by a base such as sodium acetate or sodium hydroxide (1.1 eq) to liberate the free hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure ethyl 5-methylisoxazole-3-carboxylate.

Part 2: Iodination of Ethyl 5-methylisoxazole-3-carboxylate

The introduction of an iodine atom at the C4 position of the isoxazole ring is a critical step. Direct iodination of the isoxazole ring can be accomplished using an electrophilic iodine source.[3] N-Iodosuccinimide (NIS) in a suitable solvent is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1-1.2 eq) to the solution in portions at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within a few hours.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.

Caption: Proposed synthetic pathway for Ethyl 4-iodo-5-methylisoxazole-3-carboxylate.

Chemical Reactivity: A Gateway to Molecular Diversity

The C4-iodo substituent on the isoxazole ring is the key to the synthetic utility of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[4] The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 4-position of the isoxazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of the 4-iodoisoxazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[5][6] This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent system, commonly a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentrating the solvent, purify the crude product by column chromatography to obtain the 4-aryl-5-methylisoxazole-3-carboxylate derivative.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 4-iodoisoxazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Representative Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt, typically CuI (5-10 mol%).

-

Solvent and Reagents: Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 4-alkynyl-5-methylisoxazole-3-carboxylate product.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a highly valuable scaffold for the development of new chemical entities with potential therapeutic applications. The isoxazole core is a known pharmacophore present in numerous approved drugs.[1][12] The ability to readily functionalize the 4-position of this molecule via robust cross-coupling reactions allows for the systematic exploration of the chemical space around the isoxazole core. This is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives that can be synthesized from this building block are of interest in several therapeutic areas:

-

Oncology: Many kinase inhibitors and other anticancer agents feature substituted heterocyclic cores. The introduction of diverse aryl and heteroaryl moieties can lead to the discovery of novel compounds that modulate cancer-relevant signaling pathways.

-

Inflammation: The isoxazole scaffold is present in anti-inflammatory drugs.[12] New derivatives can be synthesized and screened for their ability to inhibit key inflammatory targets.

-

Infectious Diseases: The structural diversity that can be generated from this starting material is advantageous in the search for new antibacterial and antifungal agents.

The ester at the 3-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, further expanding the accessible chemical diversity.

Conclusion

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate represents a strategically important building block for synthetic and medicinal chemists. Its synthesis, while not extensively documented for this specific molecule, can be reliably achieved through established isoxazole formation and iodination protocols. The true power of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a versatile platform for the creation of diverse libraries of novel isoxazole derivatives. As the demand for new and effective therapeutic agents continues to grow, the utility of such well-functionalized heterocyclic scaffolds in drug discovery programs is undeniable. This guide provides a foundational understanding for researchers to leverage the potential of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate in their synthetic endeavors.

References

-

Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 55, p. 62 (1976). ([Link])

-

Donati, D., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. ([Link])

-

Supporting Information for a relevant article. ([Link])

-

Chylewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. ([Link])

-

Supporting Information for a relevant article. ([Link])

-

Experimental procedures for related compounds. ([Link])

-

Manjunatha, S. B., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B, 51B(9), 1369-1375. ([Link])

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. ()

-

ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ([Link])

-

Guo, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9033-9043. ([Link])

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. ([Link])

-

Wikipedia. (n.d.). Sonogashira coupling. ([Link])

-

Liu, H., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3454. ([Link])

-

Various Authors. (n.d.). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. ([Link])

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. ([Link])

-

ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ([Link])

-

Gandeepan, P., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(42), 29465-29485. ([Link])

-

Reddy, D. N., et al. (2025). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. ([Link])

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

-

The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. ([Link])

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. ([Link])

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. ([Link])

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7721. ([Link])

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. ([Link])

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. ([Link])

-

Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. ([Link])

-

Twamley, B., et al. (n.d.). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. University of Idaho Research. ([Link])

-

Chylewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. ([Link])

-

Sharma, S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(25), 5648-5655. ([Link])

- US20120041224A1 - Process For The Iodination Of Arom

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. nobelprize.org [nobelprize.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Functionalized Isoxazole Esters: A Technical Guide to Their Pharmacological Potential

Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. The incorporation of an ester functionality further enhances the druggability of isoxazole derivatives, allowing for modulation of physicochemical properties such as lipophilicity and serving as a potential prodrug moiety. This guide provides an in-depth exploration of the pharmacological landscape of functionalized isoxazole esters, offering a synthesis of current knowledge and practical insights for researchers in the field.

I. Anticancer Potential: Targeting the Pillars of Malignancy

Functionalized isoxazole esters have emerged as a promising class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[1][3]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of isoxazole esters is not monolithic; rather, it stems from the engagement of multiple, often interconnected, cellular pathways.

-

Induction of Apoptosis: A primary mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4] This can be triggered through the activation of caspase cascades, leading to the orderly dismantling of the cancer cell.

-

Inhibition of Heat Shock Protein 90 (HSP90): Several isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3] By inhibiting HSP90, these compounds trigger the degradation of client proteins, ultimately leading to cancer cell death.[5]

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Isoxazole esters have been shown to inhibit various kinases involved in cell proliferation and survival signaling pathways.[6]

B. Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of representative functionalized isoxazole esters against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Derivative 1 | HeLa (Cervical Cancer) | 15.48 | [7] |

| Isoxazole Derivative 2 | Hep3B (Liver Cancer) | ~23 | [7] |

| Isoxazole Derivative 3 | MCF-7 (Breast Cancer) | 39.80 | [7] |

| Isoxazole-Carbohydrazide 5d | - | 29.46 (AChE Inhibition) | [8] |

| Isoxazoline Derivative 16c | HT1080 | 9.02 | [1] |

| Bromopyrrolidine-Isoxazole 36a | KB403 (Oral Cancer) | 2.45 | [1] |

| Andrographolide-Isoxazoline 31a-d, 32 | HCT15, HeLa, DU145 | < 40 µg/mL | [1] |

| Curcumin-Isoxazole 40 | MCF-7 | 3.97 | [1] |

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole ester compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

II. Anti-inflammatory Properties: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Functionalized isoxazole esters have demonstrated significant anti-inflammatory activity, primarily through the modulation of key inflammatory pathways.[9][10][11]

A. Mechanism of Action: Targeting Inflammatory Mediators

-

Cyclooxygenase (COX) Inhibition: A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] Isoxazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[13]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some isoxazole derivatives have been found to inhibit the activation of the NF-κB pathway, thereby downregulating the production of pro-inflammatory cytokines and mediators.[5]

B. Quantitative Analysis of COX Inhibition

The following table summarizes the in vitro COX inhibitory activity of selected isoxazole derivatives.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole C6 | - | 0.55 | - | [13] |

| Isoxazole C5 | - | 0.85 | - | [13] |

| Isoxazole C3 | - | 0.93 | - | [13] |

| PYZ16 | - | 0.52 | 10.73 | [14] |

| IXZ3 | - | 0.95 | - | [15] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[16][17][18][19]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test isoxazole ester or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally.[20]

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.[21]

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.

Caption: In vivo workflow for the carrageenan-induced paw edema assay.

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Functionalized isoxazole esters have shown promise as a new class of antimicrobial compounds.[7][21]

A. Mechanism of Action: Disrupting Microbial Machinery

The precise mechanisms by which isoxazole esters exert their antimicrobial effects are still under investigation, but several potential targets have been identified.

-

Inhibition of DNA Gyrase: Some isoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[22][23][24] This inhibition disrupts bacterial cell division and leads to cell death.

-

Cell Wall Synthesis Inhibition: Another proposed mechanism is the interference with bacterial cell wall synthesis, a process vital for maintaining the structural integrity of the bacterial cell.[5]

B. Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |

| Isoxazole 4a | - | - | [4] |

| Isoxazole 4d | - | - | [4] |

| Isoxazole 4f | - | 15.5 | [4] |

| Triazole-Isoxazole 7b | 15 | - | [25] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial twofold dilutions of the isoxazole ester in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases pose a significant and growing health challenge. Emerging evidence suggests that functionalized isoxazole esters may possess neuroprotective properties.[1][26]

A. Mechanism of Action: Modulating Neuronal Signaling

-

PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and apoptosis. Some compounds are known to exert neuroprotective effects by activating this pathway.[27][28]

-

Inhibition of Tau Aggregation: The aggregation of tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease.[2] Certain isoxazole-containing compounds, such as sulfamethoxazole, have been shown to inhibit tau aggregation in vitro.[26]

-

Modulation of Neuroinflammation: Neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. Isoxazole derivatives have demonstrated anti-inflammatory properties that may be beneficial in this context.[29]

B. Quantitative Analysis of Neuroprotective Activity

The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal effect.

| Compound ID | Cell Line | Neuroprotective Effect | EC50 (µM) | Reference |

| Chroman-Isoxazole 17, 18, 20 | HT22 | Against oxidative stress | ~0.3 | |

| Isoxazole-Oxazole Hybrid 14 | - | SCD1 and SCD5 inhibition | 19 and 10 | |

| Isoxazole-Isoxazole Hybrid 12, 13 | - | SCD1 and SCD5 inhibition | 45 | |

| Isoxazole-9 | NSPCs | Neuronal differentiation | - |

C. Signaling Pathway: PI3K/Akt in Neuroprotection

The activation of the PI3K/Akt pathway by a neuroprotective isoxazole ester can lead to the inhibition of pro-apoptotic proteins and the promotion of cell survival factors, thus protecting neurons from damage.

Caption: Simplified PI3K/Akt signaling pathway in neuroprotection.

V. Conclusion and Future Directions

Functionalized isoxazole esters represent a versatile and promising class of compounds with significant pharmacological potential across multiple therapeutic areas. Their diverse mechanisms of action, coupled with the tunability of their physicochemical properties through synthetic modification, make them attractive candidates for further drug development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of isoxazole esters for their respective targets.

-

In Vivo Efficacy and Safety: To translate the promising in vitro and in vivo findings into preclinical and clinical development.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

The continued exploration of the rich chemical space of functionalized isoxazole esters holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

VI. References

-

Bari, S. B., & Firake, S. D. (2014). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Journal of Medicinal Chemistry, 57(21), 8886–8904.

-

Basarab, G. S., et al. (2014). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry, 57(21), 8886–8904.

-

Basarab, G. S., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 58(15), 6049–6067.

-

Camps, P., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry, 19(16), 4841–4850.

-

Awan, M., et al. (2025). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Clinical and Experimental Pharmacology and Physiology, 52(8), e70051.

-

Finzi, P. V., et al. (2010). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Investigational New Drugs, 28(5), 569–581.

-

ChemicalBook. (2024). Isoxazole derivatives as anticancer agents.

-

Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.

-

Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

-

Al-Warhi, T., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2538.

-

Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243586.

-

Wrona-Krol, E., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8345.

-

IJCRT. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF ISOXAZOLE DERIVATIVES.

-

Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11.

-

Benchchem. (n.d.). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.

-

MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.

-

Koh, S.-H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLOS ONE, 10(9), e0138724.

-

Koh, S.-H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLOS ONE.

-

Koh, S. H., et al. (2015). Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLoS ONE, 10(9), e0138724.

-

Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297.

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.

-

Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International.

-

Benchchem. (n.d.). Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide.

-

El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21549.

-

Reddy, T. S., et al. (2010). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 49B, 1244-1250.

-

Al-Tel, T. H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17779–17808.

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2724.

-

Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.

-

Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-237.

-

Khan, M. S., et al. (2023). The induction of tau aggregation is restricted by sulfamethoxazole and provides new information regarding the use of the drug. Journal of Biomolecular Structure & Dynamics, 1–13.

-

Ittner, L. M., & Götz, J. (2011). Tau aggregation and its interplay with amyloid-β. Nature Reviews Neuroscience, 12(3), 152-162.

-

Chen, X., et al. (2014). Interactions between Amyloid-β and Tau Fragments Promote Aberrant Aggregates. The Journal of Physical Chemistry B, 118(13), 3505–3513.

-

Fonteh, A. N., et al. (2018). Amyloid-β42 signals tau hyperphosphorylation and compromises neuronal viability by disrupting alkylacylglycerophosphocholine metabolism. Journal of Biological Chemistry, 293(1), 176–191.

-

ResearchGate. (2025). (PDF) Tau aggregation and its interplay with amyloid-β.

-

Geevarghese, J. A. (2024). Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. Journal of Pharmaceutical Research and Innovation, 4(3), 1-8.

-

Acta Pharmacologica Sinica. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11.

-

Rangappa, K. S., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 335–346.

-

Li, Y., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 714312.

-

ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

-

IJPSR. (2024). Construction of Isoxazole ring: An Overview.

-

Consensus. (n.d.). Natural compounds modulating PI3K/AKT in neurodegenerative diseases.

-

Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.

-

ResearchGate. (2026). (PDF) The role of PI3K signaling pathway in Alzheimer's disease.

-

Crunkhorn, S. (2008). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Journal of Inflammation, 5(1), 1.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau aggregation and its interplay with amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]

- 19. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 23. The induction of tau aggregation is restricted by sulfamethoxazole and provides new information regarding the use of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells | PLOS One [journals.plos.org]

- 29. Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

Document Type: Standardized Experimental Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2)

Executive Summary & Mechanistic Rationale

Halogenated isoxazoles are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmacophores. The synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate from its unhalogenated precursor, Ethyl 5-methylisoxazole-3-carboxylate (CAS: 3209-72-1), presents a unique challenge in electrophilic aromatic substitution (EAS).

The isoxazole heterocyclic ring is inherently π -electron deficient, akin to pyridine [1]. The C3 and C5 positions are adjacent to the electronegative nitrogen and oxygen atoms, respectively, and are further deactivated by the ethyl ester and methyl groups. Consequently, the C4 position is the only viable site for electrophilic attack. However, elemental iodine ( I2 ) alone lacks the requisite electrophilicity to functionalize this deactivated ring.

Causality in Reagent Selection: To overcome this kinetic barrier, this protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) .

-

Why NIS? It provides a stable, weighable, and controlled source of electrophilic iodine without the harsh, destructive oxidizing conditions of I2 /Nitric Acid or I2 /Ceric Ammonium Nitrate (CAN) [1].

-

Why TFA? TFA protonates the succinimide carbonyls of NIS, drastically increasing the positive charge density on the iodine atom (generating an I+ equivalent). This super-electrophile readily attacks the C4 position, driving the reaction to completion while minimizing oxidative ring-opening byproducts.

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for C4-iodination of the isoxazole ring.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements and the expected analytical validation data for the synthesis.

Table 1: Reagent Stoichiometry & Conditions

| Component | Role | Equivalents | Amount (per 10 mmol scale) | Notes |

| Ethyl 5-methylisoxazole-3-carboxylate | Starting Material | 1.0 eq | 1.55 g (10.0 mmol) | Ensure anhydrous. |

| N-Iodosuccinimide (NIS) | Iodinating Agent | 1.2 eq | 2.70 g (12.0 mmol) | Store in dark; degrades in light. |

| Trifluoroacetic Acid (TFA) | Acid Catalyst | 0.3 eq | 0.34 g (3.0 mmol) | Highly corrosive. |

| Acetonitrile (MeCN) | Solvent | 10 Volumes | 15.0 mL | Polar aprotic, stabilizes intermediates. |

| Sodium Thiosulfate (10% aq) | Quenching Agent | Excess | 20.0 mL | Reduces unreacted I+ . |

Table 2: Analytical Self-Validation Markers (NMR)

| Technique | Starting Material Marker | Target Product Marker | Causality / Rationale |

| 1 H NMR ( CDCl3 ) | ~6.30 ppm (s, 1H, C4-H) | Disappearance of 6.30 ppm peak | Direct confirmation of C4 substitution. |

| 13 C NMR ( CDCl3 ) | ~105-110 ppm (C4 carbon) | ~60-70 ppm (C4-I carbon) | "Heavy atom effect" of iodine causes extreme upfield shift [1]. |

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . At critical junctures, visual or chemical cues will confirm whether the mechanistic pathway is proceeding as intended.

Phase 1: Activation and Reaction Initiation

-

Preparation: Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 5-methylisoxazole-3-carboxylate (1.55 g, 10.0 mmol) and anhydrous Acetonitrile (15.0 mL).

-

Catalyst Addition: Slowly add Trifluoroacetic Acid (0.34 g, 0.23 mL, 3.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure homogeneous mixing.

-

Electrophile Generation: Add N-Iodosuccinimide (2.70 g, 12.0 mmol) portion-wise over 10 minutes.

-

Self-Validation Checkpoint: Upon addition of NIS in the presence of TFA, the solution will immediately transition from colorless to a deep amber/dark red . This visual cue confirms the generation of the active electrophilic iodine species in solution.

-

Phase 2: Reaction Progression

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

-

Self-Validation Checkpoint: Under UV light (254 nm), the starting material spot will gradually disappear, replaced by a new, less polar spot (higher Rf value) corresponding to the iodinated product [2]. The increased lipophilicity is caused by the bulky iodine atom.

-

Phase 3: Quenching and Isolation

-

Quenching the Electrophile: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Vigorously stir the mixture and slowly add 20 mL of 10% aqueous Sodium Thiosulfate ( Na2S2O3 ).

-

Self-Validation Checkpoint: The dark amber/red color will rapidly discharge to a pale yellow or colorless state . This is a critical safety and chemical validation step, proving that all hazardous, unreacted electrophilic iodine has been reduced to benign iodide ( I− ) [1].

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous Sodium Bicarbonate ( NaHCO3 ) (20 mL) to neutralize residual TFA, followed by Brine (20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue via silica gel flash column chromatography (Gradient: 0% to 15% Ethyl Acetate in Hexanes).

-

Storage: The purified Ethyl 4-iodo-5-methylisoxazole-3-carboxylate should be stored in an amber vial at 2-8 °C under an inert atmosphere (Nitrogen or Argon) to prevent light-induced deiodination [1].

References

Application Note: Ethyl 4-iodo-5-methylisoxazole-3-carboxylate as a Privileged Scaffold in Organic Synthesis and Drug Development

Executive Summary & Physicochemical Profile

In modern medicinal chemistry, the isoxazole ring is a highly sought-after pharmacophore, frequently deployed as an amide bioisostere or a core structural motif to enhance metabolic stability and target affinity. Ethyl 4-iodo-5-methylisoxazole-3-carboxylate (CAS: 1356600-24-2) has emerged as a "privileged scaffold intermediate." Its strategic substitution pattern offers orthogonal reactivity: the 4-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the 3-carboxylate allows for downstream ester functionalization (e.g., saponification, amidation, or reduction) without interfering with the isoxazole core.

This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic causality of its reactivity, optimization of reaction conditions, and validated experimental protocols for generating complex 3,4,5-trisubstituted isoxazoles.

Table 1: Core Physicochemical Properties

| Property | Value | Synthetic Relevance |

| CAS Number | 1356600-24-2 | Standardized identifier for reagent sourcing. |

| Molecular Formula | C₇H₈INO₃ | - |

| Molecular Weight | 281.05 g/mol | High heavy-atom count; useful in fragment-based X-ray screening. |

| C-I Bond Energy | ~238 kJ/mol | Weaker than C-Br, enabling low-temperature Pd oxidative addition. |

| Electrophilicity | High at C4 | Facilitates rapid transmetalation in cross-coupling cycles. |

Mechanistic Insights: Reactivity & Stability

The successful functionalization of 4-iodoisoxazoles requires a deep understanding of the heterocycle's intrinsic stability. The isoxazole ring is notoriously sensitive to strong bases and high temperatures.

The Causality of Base Selection: When subjecting Ethyl 4-iodo-5-methylisoxazole-3-carboxylate to cross-coupling conditions, the choice of base is the primary determinant of yield. Strong bases (such as alkoxides or n -BuLi) or high temperatures (>100 °C) provoke the deprotonation of the C5-methyl group or induce N-O bond cleavage. This fragmentation pathway (often related to the Boulton-Katritzky rearrangement or simple base-induced ring opening) yields undesired nitrile and enolate degradation products.

To circumvent this, cross-coupling must be performed under mild, slightly basic conditions. The use of weak inorganic bases like KHCO3 or K2CO3 in aqueous solvent mixtures (e.g., DMF/H₂O or 1,4-Dioxane/H₂O) at 80–85 °C ensures that the rate of the palladium-catalyzed oxidative addition outpaces any base-induced ring degradation .

Mechanistic divergence: Pd-catalyzed cross-coupling vs. base-induced degradation.

Key Synthetic Applications & Workflows

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate is a critical junction in divergent synthesis. By varying the catalytic system, researchers can access distinct chemical spaces:

-

Suzuki-Miyaura Cross-Coupling: Introduces aryl or heteroaryl groups at the C4 position. This specific transformation was pivotal in the synthesis of potent GPR40 (FFAR1) agonists developed for the treatment of type 2 diabetes , as well as in the construction of COX-2 inhibitors like Valdecoxib analogs .

-

Sonogashira Cross-Coupling: Enables the installation of terminal alkynes, providing handles for subsequent click chemistry (CuAAC) or hydration to ketones.

-

Ester Hydrolysis: The 3-ethyl ester can be selectively saponified to the carboxylic acid, unlocking the ability to form complex amide derivatives via standard coupling reagents (HATU, EDC/HOBt).

Synthetic divergence of the 4-iodoisoxazole scaffold into key functionalized derivatives.

Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in monitoring steps and specific workup rationales ensure high fidelity and reproducibility.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Data synthesized from established isoxazole coupling methodologies .